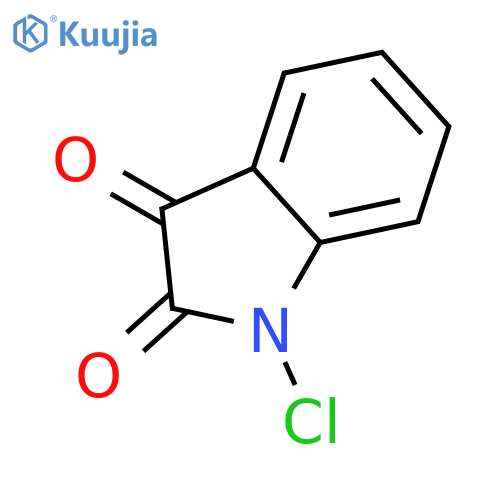Cas no 2959-03-7 (1H-Indole-2,3-dione,1-chloro-)

1H-Indole-2,3-dione,1-chloro- structure
商品名:1H-Indole-2,3-dione,1-chloro-
1H-Indole-2,3-dione,1-chloro- 化学的及び物理的性質
名前と識別子
-
- 1H-Indole-2,3-dione,1-chloro-
- CHLOROISATIN
- 1-Chloro-1H-indole-2,3-dione
- 1-Chloro-2,3-indoledione
- Isatin-based compound,4
- FT-0607587
- MFCD00043698
- Isatin-based compound, 4
- DTXSID90183770
- Isatinchlorid
- 2959-03-7
- CHEMBL222999
- SB64710
- 4-Chloro-3-[2-(4-methoxydibenzoyl)-acetylamino]-benzoicaciddodecylester
- FT-0607588
- 1-Chloro-1H-indole-2,3-dione #
- AKOS006272615
- ZGPFGHSOYPBCGI-UHFFFAOYSA-N
- 1-chloroindole-2, 3-dione
- SCHEMBL995401
- BDBM22784
- 1-chloroindole-2,3-dione
- 1-Chloroindoline-2,3-dione
- 1-chloro-2,3-dihydro-1H-indole-2,3-dione
-
- MDL: MFCD00043698
- インチ: InChI=1S/C8H4ClNO2/c9-10-6-4-2-1-3-5(6)7(11)8(10)12/h1-4H
- InChIKey: ZGPFGHSOYPBCGI-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C(=O)C(=O)N2Cl
計算された属性
- せいみつぶんしりょう: 180.99300
- どういたいしつりょう: 180.993
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 37.4Ų
じっけんとくせい
- 密度みつど: 1.56
- ふってん: 315.1°C at 760 mmHg
- フラッシュポイント: 144.4°C
- 屈折率: 1.66
- PSA: 37.38000
- LogP: 1.43470
1H-Indole-2,3-dione,1-chloro- セキュリティ情報
1H-Indole-2,3-dione,1-chloro- 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1H-Indole-2,3-dione,1-chloro- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM239881-1g |
1-Chloroindoline-2,3-dione |
2959-03-7 | 95%+ | 1g |
$*** | 2023-03-30 | |
| Matrix Scientific | 172047-5g |
1-Chloro-2,3-indoledione |
2959-03-7 | 5g |
$100.00 | 2023-09-09 | ||
| Fluorochem | 069843-5g |
1-Chloro-2,3-indoledione |
2959-03-7 | 5g |
£69.00 | 2022-03-01 | ||
| 1PlusChem | 1P00BEAE-5g |
1-CHLORO-2,3-INDOLEDIONE |
2959-03-7 | 5g |
$114.00 | 2024-05-06 | ||
| A2B Chem LLC | AF30934-250mg |
1-CHLORO-2,3-INDOLEDIONE |
2959-03-7 | 250mg |
$42.00 | 2024-04-20 | ||
| 1PlusChem | 1P00BEAE-1g |
1-Chloro-2,3-indoledione |
2959-03-7 | 1g |
$89.00 | 2025-02-25 | ||
| Fluorochem | 069843-250mg |
1-Chloro-2,3-indoledione |
2959-03-7 | 250mg |
£40.00 | 2022-03-01 | ||
| Chemenu | CM239881-5g |
1-Chloroindoline-2,3-dione |
2959-03-7 | 95%+ | 5g |
$*** | 2023-03-30 | |
| abcr | AB357615-5g |
1-Chloro-2,3-indoledione; . |
2959-03-7 | 5g |
€141.50 | 2025-02-19 | ||
| A2B Chem LLC | AF30934-1g |
1-CHLORO-2,3-INDOLEDIONE |
2959-03-7 | 1g |
$85.00 | 2024-04-20 |
1H-Indole-2,3-dione,1-chloro- 関連文献
-
Tünde Faragó,Attila M. Remete,István Szatmári,Rita Ambrus,Márta Palkó RSC Adv. 2023 13 19356
-
G. Grace Victoria,Sabbasani Rajasekhara Reddy New J. Chem. 2021 45 8386
-
Abdullah Mohammed Al-Majid,Abdullah Saleh Alammari,Saeed Alshahrani,Matti Haukka,Mohammad Shahidul Islam,Assem Barakat RSC Adv. 2022 12 6149
-
Likai Xia,Yong Rok Lee Org. Biomol. Chem. 2013 11 5254
-
Benito Alcaide,Pedro Almendros,Amparo Luna,Natividad Prieto Org. Biomol. Chem. 2013 11 1216
2959-03-7 (1H-Indole-2,3-dione,1-chloro-) 関連製品
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2959-03-7)1H-Indole-2,3-dione,1-chloro-

清らかである:99%
はかる:5g
価格 ($):190.0